molecular formula C14H14ClN3O4 B2689396 5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 321430-78-8

5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2689396
CAS No.: 321430-78-8
M. Wt: 323.73
InChI Key: UGEWOHGUTHSGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H14ClN3O4 and its molecular weight is 323.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 321430-78-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antitumor and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H14ClN3O4C_{14}H_{14}ClN_3O_4. It features a pyrimidine ring substituted with an amino group and a chlorophenoxy chain. The presence of these functional groups is crucial for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound may possess significant antitumor activity. In vitro studies have demonstrated that derivatives based on this structure can inhibit the proliferation of various human cancer cell lines. For instance, one study highlighted the synthesis of derivatives that showed IC50 values ranging from 0.45 to 5.08 μM against five different cancer cell lines, indicating potent antitumor effects compared to established drugs like Sunitinib .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Screening tests have shown that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while being less effective against Gram-negative strains like Escherichia coli. The minimal inhibitory concentration (MIC) values for active compounds were notably high . Additionally, antifungal properties were observed in some derivatives, with several showing activity against yeast strains like Pichia pastoris at lower MIC values than those seen in bacterial assays .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Nucleophilic Interactions : The amino group may participate in nucleophilic attacks on electrophilic centers in target biomolecules.
  • Hydrogen Bonding : The presence of hydroxyl and carbonyl groups allows for potential hydrogen bonding interactions that could stabilize binding to biological targets .
  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Studies : A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The most promising candidates exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Screening : A comprehensive screening of various derivatives against microbial strains revealed selective antibacterial properties with significant activity against specific Gram-positive bacteria but limited efficacy against Gram-negative bacteria .

Data Tables

Biological ActivityCompoundIC50 (μM)Target Organism
AntitumorThis compound0.45 - 5.08Various Cancer Cell Lines
AntibacterialDerivative AHighBacillus subtilis
AntifungalDerivative BLowPichia pastoris

Properties

IUPAC Name

5-[2-(3-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-4-8(15)6-9/h3-6,16,19H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOLPPUUHXDTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.